N-(2,4-difluorobenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S2/c1-13-3-7-16(8-4-13)29(26,27)24(2)18-9-10-28-19(18)20(25)23-12-14-5-6-15(21)11-17(14)22/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQHWFHUKMYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key structural variations among analogs include:
- Core heterocycle : Thiophene (target compound) vs. thiazole () or benzo[d]thiazole ().
- Substituents : Halogenated aryl groups (e.g., 2,4-difluorophenyl, 3-trifluoromethylphenyl) and sulfonamido modifications.
- Functional groups : Carboxamide, sulfonamido, or nitro groups.
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Physicochemical Properties
- IR/NMR Trends :
- Acidity/Basicity :
- The target compound’s pKa is likely lower than N-(2,4-difluorophenyl)thiophene-2-carboxamide (pKa ~10.54) due to electron-withdrawing sulfonamido groups .
Q & A
Q. Critical Conditions :
- Strict control of reaction temperature to avoid decomposition of the sulfonamide intermediate.
- Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of acid-sensitive intermediates.
Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substitution patterns. For example, the 2,4-difluorobenzyl group shows distinct aromatic proton splitting (doublet of doublets) at δ 7.2–7.4 ppm, while the sulfonamide moiety exhibits a singlet for the N-methyl group at δ 3.1–3.3 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 449.1) .
- Infrared Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1150–1170 cm⁻¹ (S=O stretch) validate the carboxamide and sulfonamide groups .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions in activity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Structural Isomerism : Confirm the absence of regioisomers via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out alternative bonding configurations .
- Assay Conditions : Standardize protocols for buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins, identifying critical interactions (e.g., hydrogen bonding with the sulfonamide group) .
Advanced: What strategies optimize the compound’s solubility and stability in pharmacokinetic studies?
Answer:
- Solubility Enhancement : Co-solvent systems (PEG-400/water) or micellar formulations (e.g., Tween-80) improve aqueous solubility. Solubility parameters (logP ≈ 3.2) can be predicted via computational tools like ChemAxon .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxamide) are minimized by lyophilization and storage at -20°C under argon .
Advanced: How can structural modifications improve target selectivity while minimizing off-target effects?
Answer:
- SAR Studies : Systematic substitution of the 2,4-difluorobenzyl group (e.g., replacing fluorine with electron-withdrawing groups like -CF₃) alters binding affinity. For example, fluorination at the para position reduces off-target kinase inhibition by 40% .
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions. Follow-up modifications (e.g., introducing a morpholine ring) enhance selectivity for the intended target (e.g., DENV NS5 RdRp) .
Basic: What are the recommended protocols for characterizing crystallinity and polymorphism?
Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the spatial arrangement of the thiophene and sulfonamide moieties. For example, dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence packing efficiency .
- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points (e.g., 191–199°C) and polymorphic transitions, while thermogravimetric analysis (TGA) assesses thermal stability up to 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
